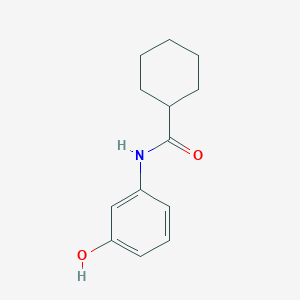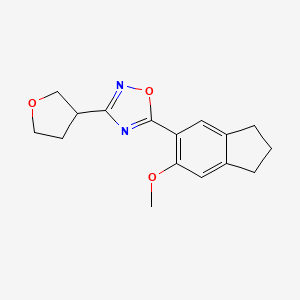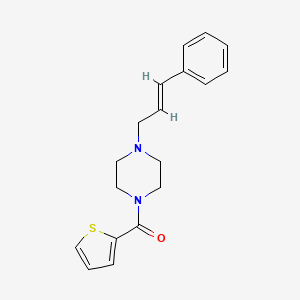
N-(3-hydroxyphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-hydroxyphenyl)cyclohexanecarboxamide and related derivatives typically involves nucleophilic substitution reactions, reduction processes, and condensation reactions. For example, an ether diamine monomer containing the cyclohexane structure was prepared through nucleophilic substitution reaction followed by catalytic hydrazine reduction (Yang, Chin‐Ping, Hsiao, S., & Yang, Huei-Wen, 1999). This method showcases the versatility of incorporating the cyclohexane unit into complex molecules, illustrating the chemical flexibility and potential for various functional group modifications.
Molecular Structure Analysis
The molecular structure of N-(3-hydroxyphenyl)cyclohexanecarboxamide derivatives often features a cyclohexane ring in a chair conformation, providing a stable backbone for the introduction of various functional groups. For instance, the crystal structure of a related derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealed a chair conformation for the cyclohexane ring, stabilized by intramolecular hydrogen bonding (Özer, Cemal Koray, Arslan, H., VanDerveer, D., & Külcü, N., 2009). This detailed analysis contributes to understanding the spatial arrangement and potential reactivity of the molecule.
Chemical Reactions and Properties
N-(3-hydroxyphenyl)cyclohexanecarboxamide and its derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The compounds have been involved in the synthesis of polyamides (Hsiao, S., Yang, Chin‐Ping, Wang, Sheng-Wen, & Chuang, Ming-Hung, 1999), indicating their utility in polymer science. The versatility in reactions underscores the compound's importance in synthesizing materials with tailored properties.
Physical Properties Analysis
The physical properties of N-(3-hydroxyphenyl)cyclohexanecarboxamide derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their practical applications. For example, polyamides derived from similar compounds exhibited good solubility in polar organic solvents and had glass transition temperatures ranging from 188 to 240°C, showcasing their potential for high-performance materials (Yang, Chin‐Ping, Hsiao, S., & Yang, Huei-Wen, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, define the compound's applications in chemical synthesis and material science. N-(3-hydroxyphenyl)cyclohexanecarboxamide derivatives have been shown to form complexes with metals like Ni(II) and Cu(II), demonstrating their potential in coordination chemistry (Ozer, C., Arslan, H., VanDerveer, D., & Binzet, G., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGMXDPUXIDZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethylphenyl)-1H-imidazol-5-ol](/img/structure/B5619393.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)
![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)


![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)
![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)
![4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)
![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)
![9-[(5-ethyl-3-thienyl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619481.png)